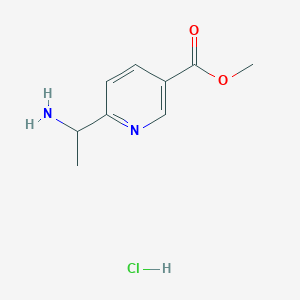
Methyl 6-(1-aminoethyl)pyridine-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(1-aminoethyl)pyridine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. Pyridines are heterocyclic aromatic organic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound is characterized by its molecular structure, which includes a pyridine ring substituted with an aminoethyl group at the 6-position and a carboxylate group at the 3-position, forming a hydrochloride salt.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyridine derivatives as starting materials.
Reaction Steps: The process involves several steps, including the introduction of the aminoethyl group and the carboxylate group. Common reactions include nucleophilic substitution and esterification.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Purification: After synthesis, the compound undergoes purification processes to remove impurities and by-products.
Scaling Up: The production process is scaled up to meet commercial demands, involving larger reactors and more sophisticated equipment.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the aminoethyl group is oxidized to form various derivatives.
Reduction: Reduction reactions can be performed to convert the pyridine ring into different reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms or groups in the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reducing Agents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides and other oxidized derivatives.
Reduction Products: Reduction can produce pyridine derivatives with reduced functional groups.
Substitution Products: Substitution reactions can yield a variety of substituted pyridines with different functional groups.
科学的研究の応用
Chemistry: Methyl 6-(1-aminoethyl)pyridine-3-carboxylate hydrochloride is used in organic synthesis as a building block for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has been studied for its biological activity, including potential applications in drug discovery and development. It may exhibit properties such as antimicrobial, antiviral, and anti-inflammatory activities.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may be used in the development of new drugs targeting various diseases and conditions.
Industry: The compound finds applications in the chemical industry for the production of dyes, pigments, and other specialty chemicals. It is also used in the manufacturing of materials with specific properties.
作用機序
The mechanism by which Methyl 6-(1-aminoethyl)pyridine-3-carboxylate hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes, receptors, or other biological molecules, leading to its biological activity. The exact mechanism can vary based on the specific application and the biological system involved.
類似化合物との比較
Methyl 6-(1-aminoethyl)nicotinate: This compound is structurally similar but lacks the hydrochloride salt form.
6-Aminoethylpyridine-3-carboxylate: Another related compound with a similar pyridine ring structure.
Methyl 6-(1-aminopropyl)pyridine-3-carboxylate: A compound with a longer alkyl chain in place of the aminoethyl group.
Uniqueness: Methyl 6-(1-aminoethyl)pyridine-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which affects its solubility and reactivity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
特性
分子式 |
C9H13ClN2O2 |
|---|---|
分子量 |
216.66 g/mol |
IUPAC名 |
methyl 6-(1-aminoethyl)pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6(10)8-4-3-7(5-11-8)9(12)13-2;/h3-6H,10H2,1-2H3;1H |
InChIキー |
SVRYNTWOUUIFPW-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC=C(C=C1)C(=O)OC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


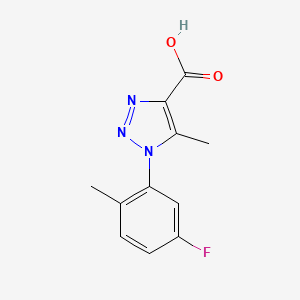
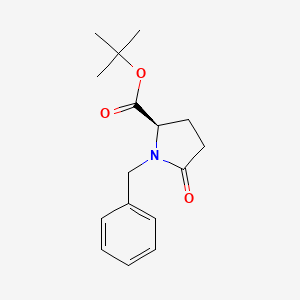
![2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethan-1-ol hydrobromide](/img/structure/B15156910.png)
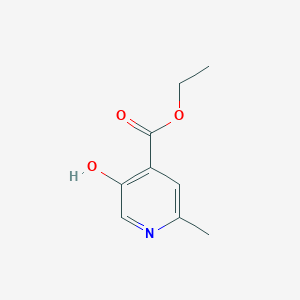
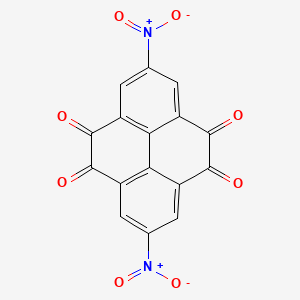
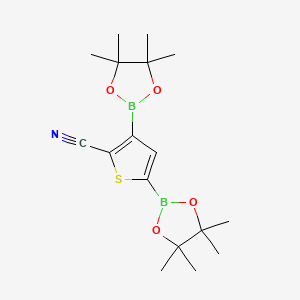
![8-[(4-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B15156925.png)
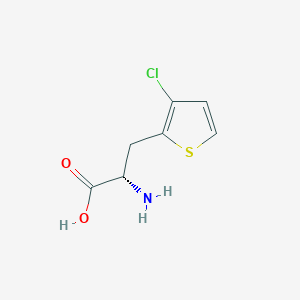
![6-[2-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B15156941.png)
![bis(3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine) hydrate dihydrochloride](/img/structure/B15156944.png)
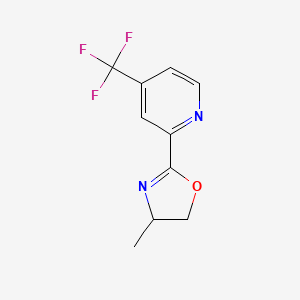
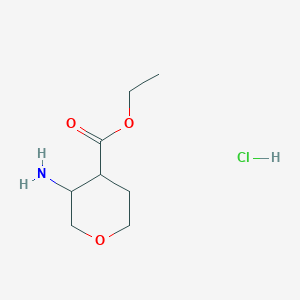
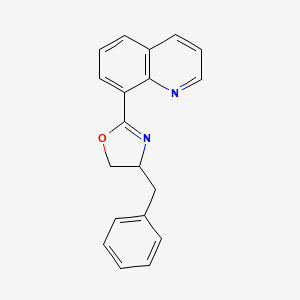
![1-(4-chlorophenyl)-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}urea](/img/structure/B15156975.png)
